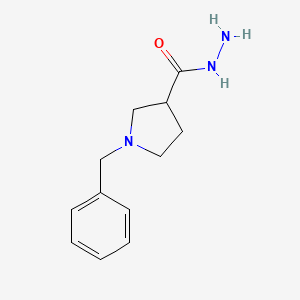

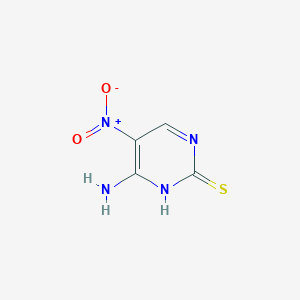

4-Amino-5-nitropyrimidine-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

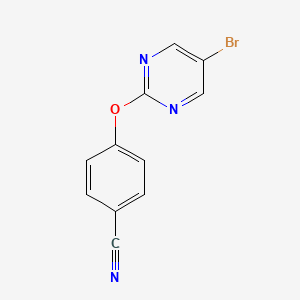

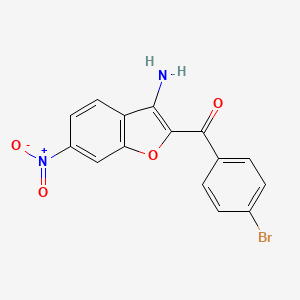

4-Amino-5-nitropyrimidine-2-thiol is a chemical compound with the molecular formula C4H4N4O2S . It has a molecular weight of 172.17 .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which includes 4-Amino-5-nitropyrimidine-2-thiol, often involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of 4-Amino-5-nitropyrimidine-2-thiol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

Pyrimidines, including 4-Amino-5-nitropyrimidine-2-thiol, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .Scientific Research Applications

Nonlinear Optical (NLO) Materials

4-Amino-5-nitropyrimidine-2-thiol: derivatives have been synthesized and studied for their potential use in nonlinear optical materials. These materials are crucial for various applications, including optical switching, modulation, and telecommunication systems. The high thermal stability and significant optical transmittance of these compounds make them suitable for high-power laser applications .

Organic Electronics

The electronic properties of 4-Amino-5-nitropyrimidine-2-thiol make it a candidate for use in organic electronics. Its ability to form optically transparent single crystals can be leveraged in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Supramolecular Chemistry

The compound’s ability to form cocrystals with other organic molecules makes it an interesting subject in supramolecular chemistry. These cocrystals can have enhanced properties and can be tailored for specific applications, such as improved drug delivery systems .

Crystal Engineering

4-Amino-5-nitropyrimidine-2-thiol: is used in crystal engineering to design new materials with desired properties. Its crystalline structure and ability to form hydrogen bonds make it a versatile component in creating materials with specific optical or mechanical properties .

Mechanism of Action

While the specific mechanism of action for 4-Amino-5-nitropyrimidine-2-thiol is not mentioned in the retrieved papers, pyrimidines in general are known to exhibit their effects through various mechanisms. For instance, the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

The future directions for research on 4-Amino-5-nitropyrimidine-2-thiol and similar compounds could involve further exploration of their pharmacological effects and potential applications. Pyrimidines have shown a range of pharmacological effects and there is potential for the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name |

6-amino-5-nitro-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O2S/c5-3-2(8(9)10)1-6-4(11)7-3/h1H,(H3,5,6,7,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBDTVFGNPAKFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392755 |

Source

|

| Record name | ST50769663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-nitropyrimidine-2-thiol | |

CAS RN |

6266-15-5 |

Source

|

| Record name | NSC32810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50769663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)